molecular formula C10H12ClNO2 B7775830 1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride

1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride

Cat. No.: B7775830
M. Wt: 213.66 g/mol
InChI Key: PMPYPSNDPNMYIO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS: 92932-74-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is a hydrochloride salt derivative of the tetrahydroisoquinoline scaffold, featuring a carboxylic acid substituent at the 1-position of the isoquinoline ring. This compound is commonly utilized in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules or studying neurotransmitter analogs .

Key properties include:

  • Storage: Requires storage at 2–8°C under an inert atmosphere to maintain stability .
  • Safety: Classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and direct contact .

Properties

IUPAC Name

hydron;1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYPSNDPNMYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1CNC(C2=CC=CC=C21)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glyoxylic Acid Condensation

A patent described the synthesis of (S)-5-bromo-THIQ-1-COOH using glyoxylic acid and o-bromophenethylamine benzyl formate in a toluene/H₂SO₄–AcOH system. Cyclization at 30–35°C for 8 hours afforded the product in 92.5% yield after extraction and trituration.

Hydrochloride Salt Formation

Purified THIQ-1-COOH is converted to its hydrochloride salt by treating with concentrated HCl. For example, 6-fluoro-THIQ-1-COOH·HCl was isolated by evaporating the reaction mixture, followed by neutralization with ammonium hydroxide and recrystallization from ethanol/water.

Purification and Isolation Techniques

Common Steps

  • Filtration : Removal of catalysts (e.g., Pd-C) via Celite filtration.

  • Solvent Evaporation : Rotary evaporation under reduced pressure.

  • Trituration : Crystallization from ethanol/water mixtures enhances purity.

  • Chromatography : Silica gel chromatography for diastereomer separation, though this is avoided in large-scale syntheses due to cost.

Purity and Storage

  • Commercial THIQ-1-COOH·HCl is typically ≥95% pure and stored at 2–8°C.

  • Stock solutions in DMSO or water are stable for 1–6 months at –20°C.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalability
Pomeranz–Fritsch–Bobbitt85–93%HighModerate
Petasis Reaction70–88%ModerateHigh
Ugi Reaction60–75%LowLow
Glyoxylic Acid Route90–93%N/AHigh

The Pomeranz–Fritsch–Bobbitt method excels in stereocontrol but requires harsh acids. The Petasis reaction balances yield and scalability, while Ugi reactions suffer from racemization but offer synthetic brevity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Anticonvulsant Activity
Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit anticonvulsant properties. Specifically, compounds like (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have shown effectiveness against NMDA-induced seizures in animal models. These derivatives protect neuronal integrity and display anti-hypoxic activity .

b. Anti-tussive Properties
The compound has been found to possess anti-tussive (cough suppressing) effects comparable to codeine but with fewer side effects. Studies indicate that its derivatives can treat various respiratory conditions without the typical respiratory depressant effects associated with traditional opioids .

c. Coordination Chemistry
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid acts as a bidentate ligand coordinating with metal ions such as Cu²⁺ and Co²⁺. This property is exploited in the synthesis of coordination compounds that can be utilized in catalysis and material science .

Synthesis of Bioactive Compounds

a. Enantiomeric Purity
Recent advancements in synthetic methods have enabled the production of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids via chemoenzymatic approaches. These methods yield high enantiomeric excess (up to >99%) and are crucial for developing chiral drugs with specific biological activities .

b. Synthesis of Substituted Derivatives
A variety of substituted 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for biological activity. These include compounds with varying substituents that enhance their pharmacological profiles .

Case Studies

Study Compound Application Findings
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acidAnticonvulsantEffective against NMDA-induced seizures; protects neuronal integrity
Various tetrahydroisoquinoline derivativesAnti-tussiveComparable efficacy to codeine; lower side effects
Coordination compoundsCatalysisEffective bidentate ligands with metal ions

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In neuroprotective applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and providing protective effects against neurotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the compound with analogs based on structural features, substituents, and pharmacological relevance.

Positional Isomers: 1- vs. 3-Carboxylic Acid Derivatives

Positional isomers differ in the placement of the carboxylic acid group on the tetrahydroisoquinoline scaffold, significantly altering physicochemical and biological properties.

Compound Name CAS Number Molecular Formula Substituent Position Purity Key Differences
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride 92932-74-6 C₁₀H₁₂ClNO₂ 1-position 95% Higher polarity due to proximity of carboxylic acid to nitrogen; used in peptide mimetics .
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride 41994-51-8 C₁₀H₁₂ClNO₂ 3-position 95% Reduced steric hindrance; potential for altered receptor binding in neurological studies .

Key Insight : The 1-carboxylic acid derivative exhibits stronger hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the 3-isomer .

Ester and Protecting Group Derivatives

Esterification or addition of protecting groups modifies reactivity and bioavailability.

Compound Name CAS Number Molecular Formula Functional Group Purity Applications
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride 78183-55-8 C₁₂H₁₆ClNO₂ Methyl ester 98% Intermediate in prodrug synthesis; improved membrane permeability .
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid tert-butyl ester hydrochloride 82586-60-5 C₁₅H₂₀ClNO₂ tert-Butyl ester 97% Enhanced stability during solid-phase peptide synthesis .

Key Insight : Ester derivatives are critical for masking carboxylic acid groups during synthetic steps, enabling controlled release in drug delivery systems .

Stereochemical Variants: Enantiomeric Forms

Stereochemistry influences pharmacological activity. For example, the (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 54329-54-3) exhibits a structural similarity score of 0.98 compared to the target compound, while the (R)-enantiomer (CAS: 151004-93-2) scores 0.94 .

Impact : Enantiomeric purity is crucial for receptor-specific interactions, particularly in central nervous system (CNS) drug design .

Related Heterocycles: Tetrahydroquinoline vs. Tetrahydroisoquinoline

Compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2) share a fused benzene ring but differ in nitrogen position and substituents:

Compound Name CAS Number Molecular Formula Ring System Key Features
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride 92932-74-6 C₁₀H₁₂ClNO₂ Isoquinoline Carboxylic acid at 1-position; neuroactive potential .
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N Quinoline Methyl group at 6-position; industrial applications in corrosion inhibition .

Key Insight: The isoquinoline scaffold is more prevalent in alkaloid-derived therapeutics, whereas tetrahydroquinolines are often used in materials science .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (THIQ) is a compound belonging to the isoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activities

THIQ and its derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from THIQ have shown promise as inhibitors of Bcl-2 family proteins, which are crucial for cancer cell survival. One study demonstrated that certain THIQ derivatives could induce apoptosis in Jurkat cells by activating caspase-3 in a dose-dependent manner .
  • Antibacterial Properties : Research indicates that THIQ compounds possess antibacterial activity against various pathogens. For example, a novel THIQ derivative was found to be effective against Staphylococcus epidermidis and Klebsiella pneumonia, highlighting its potential as an antibacterial agent .
  • Neuroprotective Effects : Some studies suggest that tetrahydroisoquinolines may protect against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival.

Structure-Activity Relationship (SAR)

The biological activity of THIQ is closely related to its structural features. Variations in the substituents at different positions on the isoquinoline ring can significantly influence its pharmacological properties. For instance:

CompoundStructural FeaturesBiological Activity
Compound 119Substituent at position 1Moderate potency against Mycobacterium tuberculosis
Compound 120Substituent at position 4Most potent against bacterial strains
Compound 131Furan-3-yl group at position 6Effective against multiple pathogenic strains

The SAR studies reveal that specific modifications can enhance or diminish the biological efficacy of these compounds .

Case Studies

  • Anticancer Study : A series of THIQ derivatives were synthesized and tested for their ability to inhibit Bcl-2 proteins. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2, indicating strong binding affinity and significant anti-proliferative effects on cancer cells .
  • Antibacterial Screening : In another study, various THIQ derivatives were evaluated for their antibacterial activity. Compounds were tested against eight pathogenic bacterial strains, with some derivatives showing effective inhibition at concentrations as low as 25 µg/ml .

The mechanisms by which THIQ exerts its biological effects vary depending on the specific target:

  • Apoptosis Induction : The ability of certain THIQ derivatives to bind to Bcl-2 and Mcl-1 proteins leads to the induction of apoptosis in cancer cells through caspase activation .
  • Inhibition of Enzymatic Activity : Some THIQ compounds have been shown to inhibit MurE synthetase, an enzyme critical for bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically employs methods like the Bischler-Napieralski cyclization or Pictet-Spengler reaction. For example, ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 128073-50-7) is synthesized via cyclization of phenethylamine derivatives under acidic conditions . Reaction parameters such as temperature (e.g., 80–100°C), solvent choice (e.g., HCl/ethanol), and catalyst type significantly impact yield and purity. For instance, prolonged reflux in HCl improves cyclization efficiency but may degrade acid-sensitive substituents .

Q. How can researchers validate the purity of 1,2,3,4-tetrahydroisoquinoline derivatives, and what analytical techniques are recommended?

Methodological Answer: Purity assessment requires orthogonal methods:

  • HPLC-UV/MS : For quantifying impurities (e.g., residual solvents or byproducts) using reference standards like those in the Reference Standards for Pharmaceutical Analysis 2018 .
  • NMR Spectroscopy : To confirm structural integrity, particularly for stereoisomers (e.g., distinguishing (R)- and (S)-enantiomers) .
  • Elemental Analysis : Validates chloride content in hydrochloride salts (e.g., matching theoretical vs. experimental Cl⁻ percentages) .

Q. What structural features of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride influence its solubility and stability?

Methodological Answer:

  • Hydrochloride Salt Formation : Enhances aqueous solubility via ionic interactions but may reduce stability in humid conditions due to hygroscopicity .
  • Substituent Effects : Hydroxyl or methoxy groups (e.g., in ethyl 6-hydroxy derivatives) increase polarity but may introduce sensitivity to oxidation .
  • Thermal Stability : Derivatives like 1-methyl-1-(trifluoromethyl)-tetrahydroisoquinoline hydrochloride show enhanced stability in polymer matrices up to 200°C, suggesting backbone rigidity is critical .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxyl, methoxy, or fluorinated groups) impact the biological activity of tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Hydroxyl Groups : Ethyl 6-hydroxy derivatives exhibit moderate antioxidant activity but reduced blood-brain barrier penetration due to increased polarity .
  • Methoxy Groups : 3,4,5-Trimethoxyphenyl-substituted analogs (CAS 18559-63-2) show enhanced kinase inhibition, likely due to hydrophobic interactions with enzyme pockets .
  • Fluorination : 6-Fluoro derivatives (e.g., CAS 1260641-86-8) improve metabolic stability by resisting cytochrome P450 oxidation .
    Contradiction Note : Hydroxyl groups in some analogs paradoxically reduce cytotoxicity compared to methoxy variants, suggesting trade-offs between solubility and target affinity .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Dose-Response Profiling : Compare EC₅₀ values across assays to identify assay-specific artifacts (e.g., fluorescence interference in cell-based screens) .
  • Metabolite Analysis : Use LC-MS to detect active metabolites (e.g., de-ethylated products from ester-containing derivatives) that may explain discrepancies .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to rationalize divergent activities (e.g., steric clashes in 1-benzyl vs. 1-methyl analogs) .

Q. How can researchers design in silico studies to prioritize tetrahydroisoquinoline analogs for synthesis?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from carboxylic acid groups) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Use QikProp or SwissADME to filter analogs with poor bioavailability or high hepatotoxicity risk .
  • Docking Studies : Target-specific protocols (e.g., GOLD for kinase inhibitors) validate interactions with residues like Asp86 in β-secretase .

Q. What methodologies are recommended for studying the stereochemical stability of chiral tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA and monitor racemization under stress conditions (e.g., pH 1–14, 40–60°C) .
  • Circular Dichroism (CD) : Track conformational changes in response to temperature or solvent polarity .
  • X-ray Crystallography : Determine absolute configuration, as demonstrated for (1S)-5-methoxy derivatives .

Q. How can impurity profiles of tetrahydroisoquinoline hydrochloride salts be characterized to meet regulatory standards?

Methodological Answer:

  • Forced Degradation Studies : Expose compounds to heat, light, and humidity to identify degradation products (e.g., HCl-mediated hydrolysis of ester groups) .
  • LC-HRMS : Detect low-abundance impurities (e.g., <0.1%) using high-resolution mass spectrometry .
  • Toxicological Assessment : Cross-reference impurities with databases like EPA DSSTox to flag genotoxic alerts (e.g., aryl amines) .

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